5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile
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Overview
Description
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with amino, bromo, methyl, and nitrile groups, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole-5-carboxamide with a nitrile source in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as halogenation, amination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic compounds .
Scientific Research Applications
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a versatile intermediate in the construction of complex heterocyclic systems.
Material Science: Utilized in the development of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets. The nitrile group can also engage in interactions with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: can be compared with other similar compounds such as:
- 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
These compounds share similar structural features but differ in their substitution patterns, which can influence their reactivity and applications. The presence of the methyl group in This compound adds to its uniqueness by providing additional sites for chemical modification .
Properties
Molecular Formula |
C5H5BrN4 |
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Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-amino-4-bromo-1-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H5BrN4/c1-10-5(8)4(6)3(2-7)9-10/h8H2,1H3 |
InChI Key |
ADKOTIUUDBFMBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C#N)Br)N |
Origin of Product |
United States |
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